Terazosin is a medication that belongs to a group of drugs called alpha-adrenergic blockers. It works by relaxing your veins and arteries so that blood can more easily pass through them. It also relaxes the muscles in the prostate and bladder neck, making it easier to urinate. Terazosin is used to treat hypertension (high blood pressure), or to improve urination in men with benign prostatic hyperplasia (enlarged prostate).
Synthesis Analysis
The synthesis of Terazosin hydrochloride is derived from the starting material of 2-chloro-6, 7-dimethoxy–quinazolin-4-amine in the presence of 2-methoxy ethanol with n- benzyl piperazine.
Molecular Structure Analysis
Terazosin has a molecular formula of C19H25N5O4. It is a quinazoline derivative alpha-1-selective adrenergic blocking agent. The molecular weight of Terazosin is 387.433 Da.
Chemical Reactions Analysis
Terazosin initially shifted the dose-response curve of phenylephrine to the right, with a significant increase in ED50 for phenylephrine. The fragmentation decomposition pathways of terazosin were investigated using mass spectrometry (MS) and thermal analyses (TA) techniques.
Physical And Chemical Properties Analysis
Terazosin has a molecular formula of C19H25N5O4 and a molecular weight of 387.433 Da.
Related Compounds
Terazosin Hydrochloride
Compound Description: Terazosin hydrochloride is an antihypertensive drug used to treat hypertension. It is a selective α1-adrenoceptor antagonist, effectively relaxing veins and arteries to lower blood pressure. It is also used for the symptomatic treatment of urinary obstruction caused by benign prostatic hyperplasia (BPH) due to its muscle relaxant properties in the bladder and prostate. [, , , ]
Doxazosin Mesylate
Compound Description: Doxazosin mesylate is an anti-hypertensive drug with structural similarities to Terazosin hydrochloride. It is prescribed for treating hypertension and the urinary outflow obstruction, obstructive and irritative symptoms associated with benign prostatic hyperplasia (BPH). Doxazosin mesylate is a salt of methane sulfonic acid, distinguishing it from Terazosin and Prazosin, which are used as hydrochlorides. []
Relevance: Both Doxazosin mesylate and Terazosin (piperazine D8) belong to the class of α1-adrenoceptor antagonists and share a quinazoline core in their structure. The difference lies in the substituent at the piperazine nitrogen, with Doxazosin featuring a 2,3-dihydrobenzo[1,4]dioxin-2-carbonyl group and Terazosin (piperazine D8) having a tetrahydrofuran-2-carbonyl group. []
Relevance: Prazosin hydrochloride shares the same quinazoline core structure as Terazosin (piperazine D8). Both are classified as quinazoline-based α1-adrenoceptor antagonists. The distinction arises from the substituent attached to the piperazine nitrogen; Prazosin possesses a furan-2-carbonyl group, whereas Terazosin (piperazine D8) has a tetrahydrofuran-2-carbonyl group. []
Impurity B of Terazosin Hydrochloride
Compound Description: This compound, chemically known as 1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuranyl)carbonyl]piperazine, is an identified impurity found in Terazosin hydrochloride. []
Relevance: Impurity B is closely related to Terazosin (piperazine D8) as it shares the same core structure, with the only difference being the replacement of the amino group at the 4-position of the quinazoline ring with a hydroxyl group. This minor structural alteration allows for its identification and control during Terazosin hydrochloride synthesis and quality control. []
Impurity C of Terazosin Hydrochloride
Compound Description: This impurity, chemically identified as 1-(4-amino-6,7-dimethyl-2-quinazolinyl)piperazine dihydrochloride, represents another by-product observed during the synthesis of Terazosin hydrochloride. []
Impurity E of Terazosin Hydrochloride
Compound Description: This compound, chemically identified as 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride, is an impurity found in Terazosin hydrochloride. []
Relevance: Impurity E is formed by linking two molecules of 2-chloro-4-amino-6,7-dimethoxyquinazoline through a piperazine ring. This dimeric structure sets it apart from Terazosin (piperazine D8), which has only one quinazoline moiety. Monitoring this impurity is important for ensuring the quality and safety of Terazosin hydrochloride. []
1,4-bis-(furan-2-yl-carbonl) piperazine
Compound Description: This derivative was synthesized as part of a study exploring the antibacterial activity of Terazosin derivatives. It exhibited the least potent antibacterial activity among the tested derivatives. []
Compound Description: This derivative was also part of the study on the antibacterial activity of Terazosin derivatives and demonstrated minimal antibacterial activity. []
Relevance: This compound and Terazosin (piperazine D8) both feature a piperazine ring with two substituents. The difference lies in the substituents; this compound has two tetrahydrofuran-2-carbonyl groups linked to the piperazine nitrogen atoms while Terazosin (piperazine D8) has one. []
Compound Description: Synthesized and analyzed alongside other Terazosin derivatives, this compound exhibited moderate antibacterial activity. []
Relevance: This derivative and Terazosin (piperazine D8) share a common structural motif - a 4-amino-6,7-dimethoxyquinazoline-2-yl group attached to one of the piperazine nitrogen atoms. The key distinction is the presence of a formyl group on the other piperazine nitrogen in this compound, unlike the tetrahydrofuran-2-carbonyl group in Terazosin (piperazine D8). []
Compound Description: This derivative, synthesized and evaluated alongside other Terazosin derivatives, demonstrated the most potent antibacterial activity among the tested derivatives. []
Relevance: This compound can be considered a simplified analog of Terazosin (piperazine D8). They both share the same 4-amino-6,7-dimethoxyquinazoline-2-yl substituted piperazine core. The difference is the absence of the tetrahydrofuran-2-carbonyl group on the piperazine nitrogen in this derivative. This simpler structure exhibits stronger antibacterial activity compared to other derivatives in the study. []
D9-BI 605906
Compound Description: This compound, along with GK02935 and GK02942, follows a similar fragmentation pattern as BI 605906 in mass spectrometry studies, characterized by the loss of methylsulfinic acid and butadiene. This suggests a shared fragmentation mechanism involving inductive cleavage of the C-S bond and a subsequent retro-Diels-Alder (RDA) reaction. []
Relevance: Although the exact structure of D9-BI 605906 is not provided, its similar fragmentation pattern to BI 605906 suggests they belong to the same chemical class as Terazosin (piperazine D8), likely containing a piperazine or piperidine ring with an alkylsulfonyl group. This connection highlights the potential for predicting the fragmentation behavior and metabolism of compounds structurally similar to Terazosin (piperazine D8) based on the knowledge of related molecules. []
Relevance: While the precise structure remains undefined, GK02935's fragmentation behavior suggests it belongs to the same chemical class as Terazosin (piperazine D8), likely incorporating a piperazine or piperidine ring with an alkylsulfonyl substituent. This parallel in fragmentation patterns highlights the possibility of forecasting the breakdown and metabolism of compounds similar to Terazosin (piperazine D8) based on the understanding of structurally related molecules. []
GK02942
Compound Description: While the specific structure of GK02942 remains undisclosed, it exhibits a fragmentation pattern analogous to BI 605906, D9-BI 605906, and GK02935. This suggests a common chemical structure, potentially including a piperazine or piperidine ring with an alkylsulfonyl group. Additionally, oxidative metabolites of GK02942 were identified in human liver microsome incubations. []
Relevance: Despite lacking a defined structure, GK02942's shared fragmentation pattern with BI 605906 and its analogs implies it falls within the same chemical class as Terazosin (piperazine D8), likely containing a piperazine or piperidine ring with an alkylsulfonyl moiety. This parallel in fragmentation behavior emphasizes the potential for predicting the metabolic fate and fragmentation of structurally related compounds to Terazosin (piperazine D8) based on the knowledge of analogous molecules. []
Ketoconazole
Compound Description: Ketoconazole, an antifungal medication, does not exhibit the specific fragmentation pattern characterized by the loss of methylsulfinic acid and butadiene observed in BI 605906 and its analogs. This difference arises because Ketoconazole lacks the alkylsulfonyl group, considered a good leaving group, which is essential for initiating the fragmentation cascade. []
Relevance: Although Ketoconazole does not belong to the same chemical class as Terazosin (piperazine D8) and lacks the characteristic alkylsulfonyl group, it helps define the structural requirements for the fragmentation pattern observed in BI 605906 and its analogs. This comparison emphasizes the importance of specific functional groups in influencing the fragmentation pathways and potentially the metabolism of compounds, including Terazosin (piperazine D8). []
Relevance: While Homopiperazine, like Terazosin (piperazine D8), possesses a piperazine ring, it lacks the specific structural features required for the characteristic fragmentation pattern seen in BI 605906 and related compounds. This difference highlights the impact of subtle structural variations on the fragmentation pathways and metabolic fate of molecules, even within the same chemical class. []
Sildenafil
Compound Description: Sildenafil, known for its use in treating erectile dysfunction, acts as a phosphodiesterase 5 (PDE5) inhibitor. It demonstrates a certain level of selectivity towards PDE5 compared to other phosphodiesterases like PDE6. []
Relevance: While Sildenafil does not share the same core structure as Terazosin (piperazine D8), it contains a piperazine ring that is substituted differently. This comparison allows for the investigation of how variations in the piperazine substituents can influence pharmacological activity and target selectivity. For instance, deuteration of the ethoxy group in Sildenafil leads to improved selectivity for PDE5 over PDE6. []
D8-piperazine-sildenafil (BDD-10402)
Compound Description: This deuterated derivative of Sildenafil replaces the eight hydrogen atoms in the piperazine ring with eight deuterium atoms. This isotopic substitution does not drastically alter its inhibitory activity against phosphodiesterases compared to Sildenafil. []
Relevance: The comparison between Sildenafil and D8-piperazine-sildenafil (BDD-10402) allows researchers to study the impact of deuterium substitution on drug activity and metabolism. Although the core structures of Sildenafil and Terazosin (piperazine D8) differ, the impact of deuteration on the piperazine ring offers insights into the potential effects of deuterium labeling in drug design and development. []
D3-methyl-D8-piperazine-sildenafil (BDD-10403)
Compound Description: This derivative of Sildenafil introduces deuterium atoms in both the piperazine ring (eight deuterium atoms) and the methyl group (three deuterium atoms). It exhibits a slight improvement in inhibitory activity against phosphodiesterases compared to Sildenafil. []
Relevance: Similar to D8-piperazine-sildenafil, the study of D3-methyl-D8-piperazine-sildenafil helps evaluate the effects of deuterium substitution on pharmacological activity and metabolic stability. While Sildenafil and Terazosin (piperazine D8) are structurally distinct, understanding the impact of deuteration in Sildenafil derivatives can offer insights for developing deuterated analogs of other drugs, including Terazosin. []
D5-ethoxy-Sildenafil (BDD-10406)
Compound Description: This Sildenafil derivative involves replacing the five hydrogen atoms of the ethoxy group with deuterium. This selective deuteration leads to a two-fold increase in selectivity for PDE5 over PDE6 compared to Sildenafil and a higher efficacy in vitro. []
Relevance: D5-ethoxy-Sildenafil demonstrates that even selective deuteration can significantly influence drug activity and target selectivity. While structurally different from Terazosin (piperazine D8), this finding underscores the potential of deuterium labeling as a strategy for optimizing drug efficacy and pharmacokinetic properties. []
Naftopidil
Compound Description: Naftopidil, a drug used to treat BPH, functions as an α1-adrenoceptor antagonist and exhibits anti-cancer properties. It induces apoptosis and inhibits tumor cell growth in prostate cancer cell lines. Notably, it is considered more potent than Terazosin and Doxazosin in its anti-cancer effects. [, ]
Synthesis Analysis
The synthesis of terazosin involves several key steps, typically starting with the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with 1-[[(2RS)-2,3,4,5-tetrahydrofuran-2-yl]carbonyl]piperazine. Various methods have been developed to optimize the yield and purity of terazosin hydrochloride dihydrate.
Initial Reaction: The synthesis begins with the condensation of the aforementioned compounds in a suitable solvent such as methoxyethanol or ethylene glycol monomethyl ether, often in the presence of a base like triethylamine.
Formation of Hydrochloride Salt: The terazosin base is then converted into its hydrochloride form by reacting it with hydrochloric acid in a mixture of water and ethanol at elevated temperatures (60-65°C). This step is crucial for achieving the desired crystalline form.
Crystallization: The final product is crystallized by cooling the solution to lower temperatures (0-5°C) after treatment with activated carbon to remove impurities.
Molecular Structure Analysis
The molecular formula for terazosin is C19H25N5O3. Its structure features a quinazoline core linked to a piperazine ring through a tetrahydrofuran moiety.
Structural Data
Molecular Weight: 369.44 g/mol
Melting Point: Approximately 280°C
Crystalline Forms: Terazosin hydrochloride dihydrate exists in multiple polymorphic forms including Form I, II, III, IV, and others.
Chemical Reactions Analysis
Terazosin undergoes several chemical reactions during its synthesis and application:
Synthesis Reactions: The primary reaction involves nucleophilic attack where the amino group of piperazine reacts with the carbonyl group of tetrahydrofuran derivatives.
Hydrochloride Formation: The conversion of terazosin base to its hydrochloride involves protonation of the nitrogen atoms in the piperazine ring upon exposure to hydrochloric acid.
Stability Studies: Various studies have shown that terazosin can be subjected to degradation under certain conditions, necessitating stability testing under different environmental factors.
Mechanism of Action
Terazosin functions as an antagonist at alpha-1 adrenergic receptors located on vascular smooth muscle. By blocking these receptors, terazosin induces vasodilation and decreases peripheral resistance, which in turn lowers blood pressure.
Data on Mechanism
Pharmacodynamics: Terazosin's action leads to reduced arterial tone and improved urinary flow rates in patients with benign prostatic hyperplasia.
Dosage Response: Clinical studies indicate that doses ranging from 1 mg to 20 mg effectively manage hypertension without significant adverse effects.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White to off-white crystalline powder.
Solubility: Soluble in water and ethanol; slightly soluble in methanol.
Chemical Properties
pH Range: Terazosin hydrochloride solutions typically exhibit a pH range of 4 to 6.
Stability: Terazosin is stable under normal storage conditions but can degrade when exposed to light or moisture.
Relevant Data
Thermal analysis via Differential Scanning Calorimetry indicates endothermic peaks related to dehydration and melting points at approximately 200°C and 280°C respectively.
Applications
Terazosin is primarily used in clinical settings for:
Hypertension Management: It effectively lowers blood pressure through vasodilation.
Benign Prostatic Hyperplasia Treatment: It alleviates urinary symptoms associated with prostate enlargement.
Additionally, ongoing research explores its potential antibacterial properties as derivatives have shown activity against various bacterial strains.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.